![molecular formula C24H24N2O4S B2696464 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide CAS No. 922094-70-0](/img/structure/B2696464.png)

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

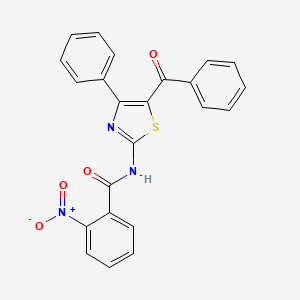

“N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide” is a synthetic compound . It belongs to the dibenzo[b,f][1,4]oxazepine class of chemicals. This compound is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine .

Molecular Structure Analysis

The molecular formula of this compound is C21H16F2N2O4S . It has an average mass of 430.424 Da and a mono-isotopic mass of 430.079895 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 360.43 . It has a logP value of 3.211, a logD value of 3.1917, and a logSw value of -3.7776 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has explored the synthesis of [1,4]oxazepine-based primary sulfonamides, which exhibit strong inhibition of therapeutically relevant human carbonic anhydrases. The unprotected primary sulfonamide group enables the [1,4]oxazepine ring construction and acts as an enzyme prosthetic zinc-binding group when these sulfonamides serve as carbonic anhydrase inhibitors (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018). Additionally, the synthesis of novel triazepines, pyrimidines, and azoles using N-{(E)-(dimethylamino)methylidenearbamothioyl}-4-toluenesulfonamide as a building block demonstrates the compound's utility in creating new chemical entities with potential antimicrobial activity (Khodairy, Ali, & El-wassimy, 2016).

Pharmacological Interest

The compound and its derivatives have been identified as possessing a range of pharmacological activities, making them of growing interest for pharmaceutical applications. Specifically, dibenzo[b,f][1,4]oxazepine (DBO) derivatives are noted for their pharmacological potential, with recent synthetic protocols aiming to construct DBO and its derivatives for medical research purposes (Zaware & Ohlmeyer, 2015).

Antimicrobial and Anticancer Activity

Studies on the compound's derivatives have shown promising results in terms of antimicrobial and anticancer activities. For instance, mixed-ligand copper(II)-sulfonamide complexes were evaluated for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity, indicating that the N-sulfonamide derivative plays a crucial role in these biological interactions (González-Álvarez et al., 2013). Similarly, new Schiff bases of Sulfa drugs and their metal complexes have been synthesized and shown to possess antimicrobial activities and inhibit carbonic anhydrase enzymes, which could have implications for treating various diseases (Alyar et al., 2018).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-14-6-8-22-20(10-14)26(5)24(27)19-13-18(7-9-21(19)30-22)25-31(28,29)23-12-16(3)15(2)11-17(23)4/h6-13,25H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWOBTAUTLOLDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C)C(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2696381.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2696382.png)

![1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)azetidine](/img/structure/B2696387.png)

![N-(2,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(m-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2696389.png)

![N-(1-cyanocyclohexyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2696390.png)

![1-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2696394.png)

![Tert-butyl 2-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2696396.png)

![(E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole](/img/structure/B2696397.png)

![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid](/img/structure/B2696402.png)